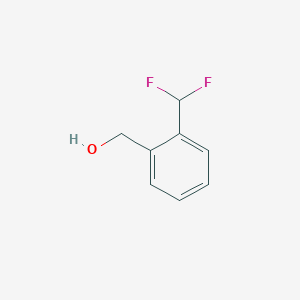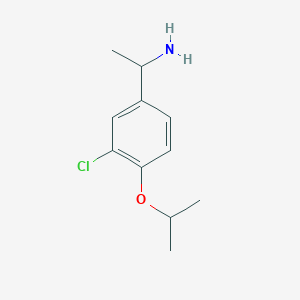
1-(3-Chloro-4-isopropoxyphenyl)-ethylamine
Übersicht
Beschreibung
1-(3-Chloro-4-isopropoxyphenyl)-ethylamine, also known as CIPEA, is an important organic compound used extensively in the fields of medicine, chemistry, and biochemistry. CIPEA is a derivative of the amine functional group and is composed of a phenyl ring with an isopropoxy substituent and a chlorine atom. CIPEA is primarily used as a reagent in the synthesis of various drugs and other compounds. It is also used as a catalyst in certain biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Polydopamine (PDA) particles, closely related to the query compound through their phenyl-ethylamine structure, have been explored for their potential in biomedical applications. These particles exhibit non-toxicity, blood compatibility, antioxidant properties, and functionality as drug delivery materials. Specifically, PDA particles demonstrated the ability to undergo chemical modifications, facilitating their use in targeted drug delivery systems. The degradation studies of PDA particles at various pH levels indicate their stability and suitability for biomedical applications, showcasing their potential for delivering therapeutic agents in a controlled manner (Sahiner et al., 2018).
Chemical Synthesis
The compound has been part of studies focusing on the resolution of ortho- and meta-substituted phenylethylamines, indicating its relevance in enantioselective synthesis. This process is crucial for creating optically active compounds, which are significant in developing pharmaceuticals and other chirally pure substances. For instance, the resolution of various substituted phenylethylamines has been achieved, showcasing the importance of such compounds in the synthesis of enantiomerically pure chemicals (Pallavicini et al., 2001).
Pharmaceutical Research
The structure of "1-(3-Chloro-4-isopropoxyphenyl)-ethylamine" is reminiscent of compounds investigated for their pharmacological properties, such as potential anti-dopaminergic agents. Research into similar compounds has led to the discovery of substances with applications in treating neurodegenerative disorders, schizophrenia, and substance dependency. These studies highlight the compound's relevance in the development of new therapeutic agents and underscore the importance of structural analogs in drug discovery (Habernickel, 2003).
Material Science
Further, the compound's derivatives have been explored for their role in material science, particularly in the stabilization of cluster-type diastereomeric salt crystals. This research underscores the importance of such compounds in the development of new materials with potential applications in electronics, catalysis, and optical devices. The ability to stabilize specific crystal structures through halogen-bonding interactions opens avenues for creating materials with tailored properties (Kobayashi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWIQACEOVSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




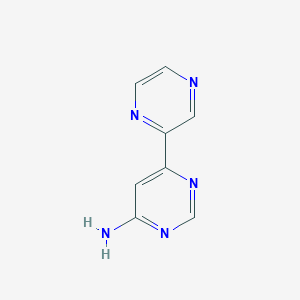
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)
![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
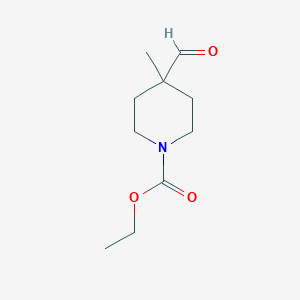
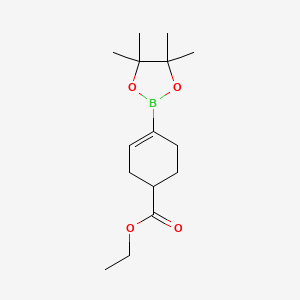
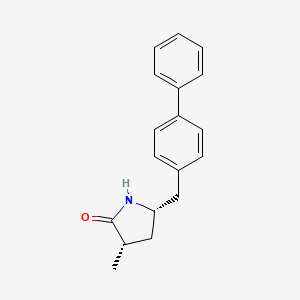
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
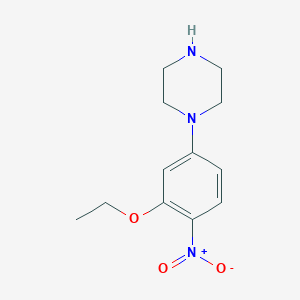
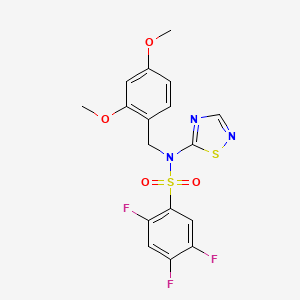
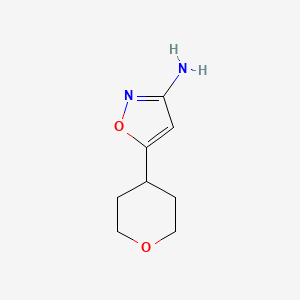
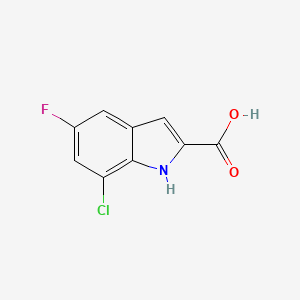
![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
